Piperbetol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperbetol is a natural product found in Piper puberulum and Piper betle with data available.

Applications De Recherche Scientifique

Chemical Properties and Composition

Piperbetol is one of several bioactive constituents found in Piper betle, which also includes piperol A, piperol B, and hydroxychavicol. These compounds contribute to the overall therapeutic potential of the plant. The presence of these phytochemicals enhances the efficacy of Piper betle in various health applications.

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that it significantly reduces lipid peroxidation and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in rat models. For example, a study demonstrated that administration of Piper betle reduced malondialdehyde levels and increased SOD activity by up to 42.1% at certain dosages .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been validated through various studies. It has been shown to mitigate inflammation markers and provide protective effects against gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). In experimental setups, Piper betle treatment resulted in a significant decrease in lactate dehydrogenase (LDH) activity and caspase-3 expression, indicating its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Activity

This compound possesses notable antimicrobial effects against a variety of pathogens. Studies have reported its efficacy against bacteria responsible for soft rot diseases and other infections. The mode of action involves disrupting microbial cell membranes and inhibiting growth, making it a potential candidate for developing new antimicrobial agents .

Case Study 1: Gastric Ulcer Protection

In an experimental study involving male albino rats, Piper betle was administered to assess its protective effects against NSAID-induced gastric ulcers. The results showed that treatment with Piper betle significantly reduced ulcer severity and improved mucosal integrity by enhancing antioxidant defenses within the gastric lining .

Case Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antibacterial activity of Piper betle extracts against common bacterial strains. The study utilized agar diffusion methods to assess inhibition zones, revealing that Piper betle extracts effectively inhibited bacterial growth, supporting its traditional use in treating infections .

Data Summary

Propriétés

Formule moléculaire |

C22H26O6 |

|---|---|

Poids moléculaire |

386.4 g/mol |

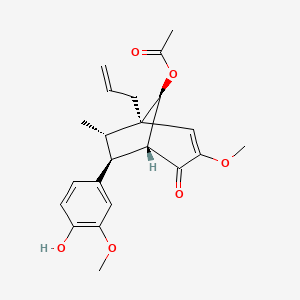

Nom IUPAC |

[(1R,5R,6S,7S,8S)-6-(4-hydroxy-3-methoxyphenyl)-3-methoxy-7-methyl-4-oxo-1-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate |

InChI |

InChI=1S/C22H26O6/c1-6-9-22-11-17(27-5)20(25)19(21(22)28-13(3)23)18(12(22)2)14-7-8-15(24)16(10-14)26-4/h6-8,10-12,18-19,21,24H,1,9H2,2-5H3/t12-,18+,19-,21-,22-/m0/s1 |

Clé InChI |

ZCLWBGXLYWCXHJ-OEYDJLRNSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@@H]2[C@@H]([C@]1(C=C(C2=O)OC)CC=C)OC(=O)C)C3=CC(=C(C=C3)O)OC |

SMILES canonique |

CC1C(C2C(C1(C=C(C2=O)OC)CC=C)OC(=O)C)C3=CC(=C(C=C3)O)OC |

Synonymes |

piperulin C puberulin C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.